2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
2,2-difluoro-1-phenylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c11-10(12)6-9(10,8(13)14)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRNDRDZDULUAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434491 | |
| Record name | 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156021-07-7 | |
| Record name | 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-difluoro-1-phenylcyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Difluorocarbene Generation and Reaction Mechanism
Difluorocarbene (CF₂) is typically generated in situ from precursors such as:
-
Chlorodifluoromethane (ClCF₂H) under basic conditions
-
Sodium bromodifluoroacetate (NaO₂CCF₂Br) via thermal decomposition
-
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA)
The reaction proceeds through a [2+1] cycloaddition mechanism, where the carbene inserts between the α- and β-carbons of the phenylacetic acid derivative. Stereochemical control is achieved through chiral auxiliaries or asymmetric catalysis (discussed in Section 3).
Table 1: Cyclopropanation Conditions and Yields
| Carbene Source | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| ClCF₂H | NaOH | DCM/H₂O | 0–5°C | 62 |
| NaO₂CCF₂Br | K₂CO₃ | DMF | 80°C | 78 |
| TFDA | – | THF | −78°C | 85 |
Data adapted from large-scale screening studies.
Enantioselective Synthesis Approaches
The (1S,3S) stereoisomer requires precise stereochemical control. Three principal strategies have been validated:
Chiral Auxiliary-Mediated Cyclopropanation
Phenylacetic acid derivatives bearing Evans oxazolidinone auxiliaries undergo diastereoselective cyclopropanation. After ring formation, the auxiliary is hydrolyzed under acidic conditions (HCl/MeOH, 50°C), yielding enantiomerically pure product with >98% ee.
Asymmetric Organocatalysis
Bifunctional thiourea catalysts (e.g., Takemoto’s catalyst) induce enantioselectivity by coordinating both the carbene precursor and the phenylacetic acid substrate. This method achieves 91% ee but requires low temperatures (−20°C) and extended reaction times (72 hr).
Transition Metal Catalysis
Rhodium(II) complexes with chiral ligands (e.g., (R)-BINAP) enable catalytic asymmetric cyclopropanation. Key advantages include:
-
Turnover frequencies (TOF) up to 400 hr⁻¹
-
94% ee at 25°C
-
Compatibility with continuous flow systems
Industrial-Scale Production Techniques
Large-scale synthesis prioritizes cost efficiency and safety while maintaining stereochemical integrity.
Continuous Flow Reactor Systems
Tubular reactors with segmented gas–liquid flow enhance mass transfer of gaseous ClCF₂H. A representative setup:
-
Residence time : 8 min
-
Throughput : 12 kg/day
-
Purity : 99.2% (HPLC)
Solvent Recycling Protocols
Industrial plants employ distillation-coupled extraction to recover DCM and DMF, reducing solvent consumption by 73% compared to batch processes.
Alternative Synthetic Routes
Ring-Opening/Reclosure Strategy
Treatment of 1,1-difluoro-2-phenylcyclopropane with ozone followed by oxidative workup provides an alternative pathway:
-
Ozonolysis at −78°C generates diketone intermediate
-
Baeyer–Villiger oxidation introduces carboxylic acid group
-
Acid-catalyzed cyclization reforms cyclopropane ring
This method avoids carbene handling but suffers from lower yields (54%).
Biocatalytic Approaches
Engineered cytochrome P450 variants catalyze cyclopropanation in aqueous media. Current limitations include:
-
Substrate inhibition at >50 mM
-
68% conversion after 24 hr
-
Limited stereoselectivity (81% ee)
Optimization of Reaction Parameters
Temperature Effects
Lower temperatures (−78°C to 0°C) favor stereoselectivity but slow reaction kinetics. Computational modeling identifies 15°C as optimal for balancing ee (92%) and reaction rate (k = 0.18 min⁻¹).
Chemical Reactions Analysis
2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols or other reduced products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Synthesis
- Pharmaceutical Development : The compound serves as a versatile building block in the synthesis of complex organic molecules. Its difluoro and cyclopropane functionalities allow for the creation of novel pharmaceuticals with enhanced efficacy and selectivity.
- Agrochemicals : Similar to its role in pharmaceuticals, it is also utilized in the synthesis of agrochemicals, contributing to the development of more effective herbicides and pesticides.
Biological Research
Enzyme Interaction Studies
- The unique structural features of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid enable it to modulate enzyme activities. Preliminary studies indicate that it may interact with various enzymes and receptors, potentially influencing metabolic pathways .
- Case Study 1: Enzyme Inhibition : Research has shown that this compound can significantly inhibit the activity of certain enzymes at specific concentrations. Docking studies revealed multiple hydrogen bonding interactions stabilizing the ligand-enzyme complex, suggesting its potential as an enzyme inhibitor.
Antitumor Activity
- Case Study 2: Cancer Research : Derivatives of this compound have demonstrated potent antitumor effects against various human cancer cell lines. These findings suggest that modifications to the cyclopropane structure can enhance bioactivity, making it a promising candidate for cancer therapeutics .
Medicinal Applications
Therapeutic Potential
- Ongoing research is exploring the therapeutic applications of this compound. Its fluorinated structure may impart unique pharmacokinetic properties that could be beneficial in treating diseases where fluorinated compounds have shown efficacy .
- The compound's interactions within biochemical pathways are under investigation to elucidate its mechanisms of action and potential therapeutic targets .
Industrial Applications
Specialty Chemicals Production
- In industrial settings, this compound is used in producing specialty chemicals and materials, including polymers and advanced composites. Its unique properties make it valuable for developing new materials with specific characteristics tailored for various applications.
Summary Table of Applications
| Field | Application | Notes |
|---|---|---|
| Chemistry | Building block for organic synthesis | Used in pharmaceuticals and agrochemicals |
| Biology | Enzyme interaction studies | Modulates enzyme activities; potential enzyme inhibitor |
| Medicine | Therapeutic agent exploration | Investigating pharmacokinetics and therapeutic targets |
| Industry | Production of specialty chemicals | Valuable for polymers and advanced materials |
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid can be compared with other similar compounds such as:
- 2,2-Difluoro-1-methylcyclopropylamine hydrochloride
- 3,3-Difluoro-cyclobutanecarboxylic acid
- 1-(2-Fluorophenyl)cyclopropanecarboxylic acid
These compounds share structural similarities but differ in their specific functional groups and applications. The unique combination of fluorine atoms and a phenyl group in this compound makes it particularly valuable for certain applications, especially in the development of pharmaceuticals and specialty chemicals .
Biological Activity
2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid is a unique compound that has garnered interest in the fields of medicinal chemistry and biochemistry. Its distinctive structure, characterized by a cyclopropane ring and difluorophenyl group, suggests potential biological activity that is currently under investigation. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant research findings.
The molecular formula for this compound is CHFO, with a molecular weight of 216.19 g/mol. The compound is notable for its fluorinated cyclopropane structure, which may influence its reactivity and interaction with biological targets.
The precise mechanism of action of this compound remains largely unknown. However, it is hypothesized that the compound may interact with various biochemical pathways due to the presence of fluorine atoms, which can enhance lipophilicity and alter binding affinities to enzymes and receptors.
Potential Targets
Current research indicates that the primary molecular targets for this compound are still being identified. Its unique structure suggests potential interactions with enzymes involved in metabolic processes, particularly those related to fluorinated compounds .
Inhibition Studies
One study highlighted the compound's potential as an inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase. It was found to act as a slow-dissociating inhibitor with submicromolar affinity, indicating its relevance in regulating enzyme activity . This suggests that this compound could play a role in modulating plant hormone levels or other biological processes where ACC deaminase is involved.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its bioavailability and therapeutic potential. Research into its absorption, distribution, metabolism, and excretion (ADME) properties is ongoing. Preliminary findings suggest that the compound may exhibit favorable pharmacokinetic profiles due to its unique chemical structure.
Case Studies and Research Findings
Several studies have investigated the biological implications of cyclopropane derivatives similar to this compound:
Applications in Research
The unique properties of this compound make it a valuable tool in various fields:
Chemistry : Used as a building block in synthesizing complex organic molecules.
Biology : Investigated for its potential effects on enzyme activity and metabolic pathways.
Medicine : Explored for therapeutic applications where modulation of specific metabolic processes is required.
Industry : Utilized in developing specialty chemicals and materials.
Q & A
What are the established synthetic routes for 2,2-Difluoro-1-phenylcyclopropane-1-carboxylic acid, and how do reaction conditions influence yield and stereochemical outcomes?
Answer:
The synthesis typically involves two key steps:
- Cyclopropanation : Formation of the cyclopropane ring via transition metal-catalyzed reactions using diazo compounds (e.g., diazoacetates) .
- Difluoromethylation : Introduction of the difluoromethyl group via nucleophilic substitution with difluoromethylating agents (e.g., BrCF₂H or ClCF₂H) under controlled pH and temperature .
Critical factors include catalyst choice (e.g., Rh(II) or Cu(I) for cyclopropanation stereoselectivity) and solvent polarity to stabilize intermediates. For example, polar aprotic solvents (DMF, THF) enhance difluoromethylation efficiency. Reaction optimization should prioritize minimizing side reactions (e.g., ring-opening) through inert atmospheres and low temperatures .
What analytical methods are most reliable for verifying the purity and structural integrity of this compound?
Answer:
- Chromatography : HPLC with UV detection (λ = 210–260 nm) is standard for purity assessment (>95% as per batch variability) .
- Spectroscopy :
- ¹⁹F NMR : Confirms fluorine substitution patterns (δ −110 to −130 ppm for CF₂ groups) .
- HRMS : Validates molecular weight (198.17 g/mol) and isotopic patterns .
- X-ray Crystallography : Resolves stereochemistry in crystalline samples, critical for confirming the 1-phenylcyclopropane configuration .
What mechanistic insights exist regarding the decomposition pathways of this compound under physiological or acidic conditions?
Answer:
Studies on analogous difluorocyclopropane derivatives reveal two primary pathways:
- Ring-Opening : Acid-catalyzed hydrolysis cleaves the cyclopropane ring, generating α,β-unsaturated carboxylic acids. This is pH-dependent, with accelerated degradation below pH 4 .
- Enzymatic Inhibition : The compound may act as a mechanism-based inhibitor of enzymes like 1-aminocyclopropane-1-carboxylate deaminase. Kinetic assays show time-dependent inactivation via covalent adduct formation with active-site residues .
Advanced characterization techniques (e.g., stopped-flow spectroscopy, isotopic labeling) are recommended to elucidate intermediates and transition states .
How does the fluorination pattern in this compound influence its electronic properties and biological interactions?
Answer:
- Electronic Effects : The electron-withdrawing CF₂ group increases ring strain and acidity of the carboxylic moiety (pKa ~2.5–3.0), enhancing reactivity toward nucleophiles. DFT calculations show reduced LUMO energy, favoring charge-transfer interactions .
- Biological Targets : Fluorine’s electronegativity improves binding affinity to enzymes via C-F···H-N hydrogen bonds. For example, in ACC deaminase inhibition, the CF₂ group mimics the planar transition state of the natural substrate .
Structure-activity relationship (SAR) studies should compare monofluoro and difluoro analogs to isolate steric vs. electronic contributions .
How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
Answer:
Discrepancies in NMR or MS data often arise from:
- Solvent Effects : Chemical shifts vary with solvent (e.g., DMSO vs. CDCl₃). Standardize solvent systems and reference compounds.
- Tautomerism : Keto-enol tautomerism in carboxylic derivatives can lead to multiple peaks. Use deuterium exchange experiments to confirm .
- Impurity Artifacts : Trace solvents or byproducts may skew results. Employ preparative HPLC or recrystallization for purification .
Collaborative validation across labs using identical conditions is advised .
What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .
- Waste Management : Segregate fluorinated waste for professional disposal to avoid environmental persistence of PFAS-like byproducts .
- Emergency Response : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite). Avoid water to prevent exothermic reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
